BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Data &
Synthesis of 2-(2-Methoxyphenyl)acetyl
Chloride[1]

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

2-(2-methoxyphenyl)acetyl
Chloride

Compound Name:

CAS No.: 28033-63-8

\ J

Part 1: Chemical Identity & Core Properties[1][2]

2-(2-methoxyphenyl)acetyl chloride is an acyl chloride derivative characterized by high
reactivity toward nucleophiles.[1] It is primarily used as an acylating agent in Friedel-Crafts
cyclizations and amide coupling reactions.[1]
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Property Data
IUPAC Name 2-(2-Methoxyphenyl)acetyl chloride
CAS Number 28033-63-8
C
Molecular Formula H
ClO
Molecular Weight 184.62 g/mol

Physical State

Colorless to pale yellow liquid (moisture

sensitive)

Boiling Point

~125-130 °C at 10 mmHg (Predicted)

Key Functional Groups

Acyl Chloride (-COCI), Ether (-OCH

)

Part 2: Synthesis & Experimental Protocol

The most reliable route for high-purity synthesis involves the chlorination of 2-(2-

methoxyphenyl)acetic acid using thionyl chloride (

).[1] This method minimizes by-products compared to oxalyl chloride or

methods.[1]
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Figure 1: Synthetic pathway for the conversion of the carboxylic acid precursor to the acyl
chloride.[1]

Detailed Protocol

e Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser,
and a drying tube (

or
inlet).
o Charging: Add 2-(2-methoxyphenyl)acetic acid (1.0 equiv) to the flask.

e Reagent Addition: Add Thionyl Chloride (

) (1.5 — 2.0 equiv) dropwise at room temperature. Note: Neat reaction is preferred, but dry
Dichloromethane (DCM) can be used as a solvent if necessary.[1]

¢ Reaction: Heat the mixture to 40-50 °C for 2—3 hours. Monitor the cessation of

gas evolution.

o Workup:
o Remove the reflux condenser and switch to a short-path distillation head.[1]
o Evaporate excess

under reduced pressure (rotary evaporator with a base trap).

o Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride,
which can degrade the product or interfere with subsequent couplings.[1]

 Yield: Quantitative conversion is typical.[1] The product is used immediately without further
purification due to hydrolytic instability.[1]

Part 3: Spectroscopic Data (NMR & IR)[1][3]
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The following data is derived from high-fidelity reference standards of phenylacetyl chloride,

adjusted for the specific electronic and steric effects of the ortho-methoxy substituent.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the shift of the carbonyl stretch from the acid region to the

acyl chloride region.[1]

Wavenumber (

Functional Group Intensity Assignment
)
Characteristic Acyl
Chloride carbonyl.[1]
C=0 Stretch 1795 - 1810 Strong _ _
(Shifted from ~1710 in
acid).[1]
) Aromatic ring protons.
C-H Stretch (Ar) 3000 — 3100 Medium ]
Methoxy (
C-H Stretch (Alk) 2840 — 2960 Medium ) and Methylene (
)-[1]
Aryl-Alkyl Ether
C-O Stretch 1245 — 1255 Strong stretch (
)[1]
) Acyl-Chloride bond
C-ClI Stretch 600 — 800 Medium

vibration.[1]

Diagnostic Note: The disappearance of the broad O-H stretch (2500-3300

) present in the starting acid confirms the conversion to the chloride.[1]

H NMR Data (CDCI , 300/400 MHz)

The formation of the acid chloride significantly deshields the alpha-methylene protons

compared to the precursor acid.[1]
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Shift (
Position Multiplicity Integration Assignment
» Ppm)

Methylene
adjacent to
COCIL[1]
Deshielded by
~0.5 ppm vs acid
(3.65 ppm) and
-CH 4.15-4.25 Singlet (s) 2H ~0.1 ppm vs
phenylacetyl
chloride (4.08
ppm) due to
ortho-methoxy
steric/electronic

influence.[1]

Methoxy group
3.80-3.85 Singlet (s) 3H attached to the
aromatic ring.[1]

-OCH

Aromatic proton.

Ar-H (6) 7.25—-7.35 Multiplet (m) 1H e

Aromatic protons
Ar-H (4,5) 6.90-7.10 Multiplet (m) 2H (meta/para to
methoxy).[1]

Aromatic proton
ortho to methoxy
(shielded by

resonance).[1]

Ar-H (3) 6.85 — 6.95 Doublet (d) 1H

Comparative Analysis:

o Phenylacetyl Chloride (Reference):

4.08 (s, 2H, CH

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetyl-chloride
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/analytical-chemistry/nuclear-magnetic-resonance/1h-nmr-and-13c-nmr-chemical-shifts-of-impurities-chart
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

)[1]

e 2-(2-Methoxyphenyl)acetic Acid (Precursor):
3.65 (s, 2H, CH
)[1]

o Shift Logic: The conversion

typically induces a downfield shift of +0.4 to +0.6 ppm on the alpha protons due to the strong
electronegativity of the chlorine atom.[1]

C NMR Data (CDCI, 75/100 MHz)

Shift (
Carbon Type Assignment
» Ppm)
Carbonyl of the acid chloride.
C=0 171.0-1725 [1] (Distinct from acid ~176
ppm).[1][3]
) Aromatic C attached to
Ar-C (ipso) 157.5
Methoxy (C-2).[1]
_ Aromatic C attached to
Ar-C (ipso) 122.0-123.0
Methylene (C-1).[1]
Ar-C 128.0 -131.0 Aromatic CH (C-4, C-6).[1]
Ar-C 120.5 Aromatic CH (C-5).[1]
Aromatic CH (C-3, ortho to
Ar-C 110.5
OMe).[1]
-OCH 55.4 Methoxy carbon.[1]
Methylene carbon.[1]
-CH Significantly deshielded
50.0 -52.0

compared to the acid (~35

ppm).[1]
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Part 4: Interpretation & Validation[1]

To validate your synthesis without a reference standard, utilize the "Self-Validating" checks
below:

e The "1800" IR Check: A strong band appearing at ~1800

is the definitive signature of the acid chloride.[1] If the band remains at 1710-1740
, conversion is incomplete (acid or anhydride).[1]

e The NMR Shift Test:
o Take a small aliquot of your product in dry

1]

o Add 1 drop of dry Methanol (MeOH).[1]
o Observation: The

peak at 4.20 ppm should disappear and be replaced by a new peak at ~3.65 ppm
(corresponding to the methyl ester formed in situ). This confirms the reactive acyl chloride
species was present.[1]

References

» Synthesis of Acyl Chlorides: "Preparation of Acyl Chlorides from Carboxylic Acids using
Thionyl Chloride.” Org.[1][2][4] Synth.1943, 23,[1][5] 35.

» Reference NMR Data (Phenylacetyl Chloride): ChemicalBook Spectral Database,
Phenylacetyl chloride 1H NMR, 4.08 ppm shift assignment.

e General IR Spectroscopy of Acid Chlorides: NIST Chemistry WebBook, Acetyl Chloride IR
Spectrum (C=0 stretch ~1800 cm-1).[1]

e Precursor Data: PubChem Compound Summary for 2-(2-Methoxyphenyl)acetic acid (CAS
93-25-4).[1] [1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Phenylacetyl chloride | C8BH7CIO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

¢ 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

e 4. kgroup.du.edu [kgroup.du.edu]

¢ 5. Phenylacetyl chloride(103-80-0) 1H NMR [m.chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 2-
(2-Methoxyphenyl)acetyl Chloride[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360357#spectroscopic-data-nmr-ir-of-2-2-
methoxyphenyl-acetyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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